
Paclitaxel
描述
Paclitaxel (C47H51NO14) is a taxane diterpenoid originally isolated from the bark of the Pacific yew (Taxus brevifolia) in 1963 . It is a microtubule-stabilizing agent that binds to β-tubulin, promoting polymerization and inhibiting depolymerization, thereby arresting cell division at the G2/M phase . This compound is clinically used to treat breast, ovarian, lung, and pancreatic cancers . Despite its efficacy, challenges include poor water solubility, hypersensitivity reactions, and resistance mechanisms such as P-glycoprotein (P-gp)-mediated efflux and tubulin mutations .
准备方法
Biosynthetic Pathways of Paclitaxel in Taxus Species
Genomic Insights into this compound Biosynthesis
The biosynthesis of this compound in Taxus chinensis var. mairei involves a complex metabolic pathway starting with the condensation of isoprenyl diphosphate and dimethylallyl diphosphate to form geranylgeranyl diphosphate (GGPP) . Cyclization of GGPP by taxadiene synthetase (TS) generates the diterpene skeleton taxadiene , which undergoes sequential modifications—hydroxylation, oxidation, epoxidation, and acylation—to yield this compound . The Taxus genome (10.23 Gb) reveals that CYP725A cytochrome P450 enzymes are functionally clustered, enabling efficient oxygenation and benzoylation steps critical for this compound’s structural maturation .
Key Enzymes and Regulatory Mechanisms
Recent genomic studies identify taxane 10β-hydroxylase and taxane 13α-hydroxylase as pivotal for introducing hydroxyl groups at C10 and C13 positions, respectively . The absence of oxetane ring-forming enzymes in current databases highlights unresolved steps in the pathway, necessitating further proteomic investigations . Metabolic engineering of Taxus cell cultures has enhanced this compound yields to ≥150 mg/L , though scalability remains constrained by slow cell growth rates and pathway regulation complexities .
Semi-Synthetic Routes from Baccatin III and 10-DAB
Baccatin III-Derived Synthesis
The semi-synthesis of this compound from baccatin III involves 7-O-protection , sidechain coupling , and deprotection (Fig. 1) . Treating baccatin III with LiHMDS (lithium hexamethyldisilazide) in DMF generates a 7-O-anion, which reacts with electrophiles like BOC (tert-butyloxycarbonyl) or TROC (2,2,2-trichloroethoxycarbonyl) to form protected intermediates . Subsequent coupling with β-phenylisoserine oxazoline derivatives at C13, catalyzed by DCC (dicyclohexylcarbodiimide), yields 7-O-BOC-13-O-oxazolinoylbaccatin III . Acidic deprotection with trifluoroacetic acid (TFA) removes protecting groups, achieving this compound in 55–81% yields .
Table 1: Semi-Synthetic Routes Comparison
Starting Material | Protecting Group | Coupling Agent | Yield (%) | Purity (%) |
---|---|---|---|---|
Baccatin III | BOC | DCC | 55–78 | 99.5 |
10-DABIII | Triethyl silicyl | DMAP | 70–81 | 99.9 |
10-Deacetylbaccatin III (10-DAB) as a Precursor
Chinese Patent CN106632160A details a route from 10-DABIII , where 7-O-triethylsilylation and 10-O-acetylation precede sidechain attachment . Using 4-dimethylaminopyridine (DMAP) as a catalyst, the intermediate reacts with β-phenylisoserine derivatives, followed by TFA-mediated deprotection to yield this compound with <0.5% residual starting material . This method reduces epimerization at C7 and C10, enhancing stereochemical fidelity .
Nanoparticle Formulation Techniques
Laser Irradiation vs. Wet Milling
Polymeric this compound nanoparticles prepared by Nd:YAG laser irradiation (1064 nm) exhibit superior dissolution kinetics compared to conventional wet milling . Laser-generated nanoparticles (laser-NPs) achieve 9.14 mg/mL this compound concentration with 90% release within 15 minutes , whereas milled nanoparticles (milling-NPs) release the same amount over 60 minutes . XRPD analyses confirm laser-NPs are amorphous, circumventing energy barriers to dissolution inherent in crystalline milling-NPs .
Table 2: Nanoparticle Properties
Method | Particle Size (nm) | Crystallinity | Release t90 (min) | Solubility (mg/mL) |
---|---|---|---|---|
Laser Irradiation | 120 ± 15 | Amorphous | 15 | 9.14 |
Wet Milling | 150 ± 20 | Semi-crystalline | 60 | 7.35 |
Stabilizing Agents and Lyophilization
Laser-NPs utilize PVP K30 and SDS as stabilizers, preventing aggregation during lyophilization . Post-lyophilization reconstitution tests show no significant particle size increase, confirming formulation stability under storage conditions .
Comparative Analysis of Preparation Methods
Yield and Purity Considerations
Semi-synthetic routes from 10-DABIII offer higher yields (70–81% ) and purity (99.9% ) than baccatin III-derived methods, attributed to reduced side reactions during 7-O-protection . Biosynthetic methods, while environmentally sustainable, lag in scalability due to low titers (<1% dry cell weight) .
Industrial Applicability
Laser-irradiated nanoparticles present a breakthrough for intravenous delivery, mitigating Cremophor EL solvent toxicity associated with Taxol® . Semi-synthesis remains dominant for commercial production, with >80% of global supply derived from plant cell fermentation and 10-DABIII conversion .
化学反应分析
Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or reduce side effects.
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with enhanced solubility, stability, and bioavailability. These derivatives are often used in clinical settings to improve the efficacy of cancer treatment .
科学研究应用
FDA-Approved Indications
Paclitaxel has received approval for several indications:
Cancer Type | Approval Year | Notes |
---|---|---|
Ovarian Cancer | 1992 | First-line treatment for refractory ovarian cancer. |
Breast Cancer | 1994 | Approved for metastatic breast cancer. |
Non-Small Cell Lung Cancer | 1996 | Used as a first-line treatment in combination with other agents. |
Kaposi Sarcoma | 1997 | Approved for treatment in patients with AIDS-related Kaposi sarcoma. |
In addition to these primary indications, this compound is also utilized off-label for various malignancies, including esophageal, gastric, advanced head and neck cancers, and endometrial carcinoma .
Nanoparticle Formulations
Recent advancements in nanomedicine have led to the development of this compound nanoparticle formulations. These formulations enhance the drug's pharmacokinetic properties and allow for targeted delivery to tumor sites, improving efficacy while reducing systemic toxicity .
Ovarian Cancer
A study demonstrated that this compound combined with carboplatin significantly improved survival rates in patients with high-grade serous ovarian cancer (HGSOC). Patient-derived xenograft (PDX) models were used to evaluate treatment responses, showing that PDXs retained histological characteristics similar to original tumors .
Melanoma Treatment
In a transgenic murine model of melanoma, this compound at noncytotoxic doses was shown to reduce tumor-infiltrating myeloid-derived suppressor cells (MDSCs) and restore CD8 T cell effector functions. This indicates a potential role for this compound in combination therapies aimed at enhancing immunotherapy efficacy .
Emerging Research Directions
Research continues to explore new combinations and formulations of this compound:
- Combination Therapies : Studies are investigating the efficacy of combining this compound with immune checkpoint inhibitors to enhance antitumor responses.
- Resistance Mechanisms : Understanding how tumors develop resistance to this compound can lead to better treatment strategies and improved patient outcomes .
作用机制
Paclitaxel exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest and apoptosis (programmed cell death) . The primary molecular targets of this compound are the tubulin proteins that make up microtubules . By binding to these proteins, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, ultimately inhibiting cancer cell proliferation .
相似化合物的比较
Paclitaxel belongs to a broader class of microtubule-targeting agents. Below is a detailed comparison with structurally and mechanistically related compounds:
Docetaxel
- Structure : Semi-synthetic derivative of this compound with a hydroxyl group replacing the C-10 acetate and a tert-butyl carbamate side chain .
- Mechanism : Enhances microtubule stability but exhibits 2-fold higher binding affinity to β-tubulin compared to this compound .
- Efficacy :
- In metastatic breast cancer, docetaxel showed a higher overall response rate (48% vs. 34%) and median survival (15.4 vs. 12.7 months) compared to this compound in phase III trials .
- Docetaxel retains activity in some this compound-resistant tumors due to slower intracellular accumulation and reduced P-gp recognition .
- Toxicity : Higher incidence of fluid retention and neutropenia but lower risk of hypersensitivity reactions due to formulation differences .
Epothilones (EpoB, EpoD, BMS-247550)
- Structure : Macrocyclic lactones distinct from taxanes but share a similar β-tubulin binding site .
- Mechanism : Induce microtubule stabilization with 2-fold higher tubulin polymerization activity than this compound .
- Efficacy: EpoB: 5–6 times more potent than this compound in A431 (epidermoid carcinoma) and MCF7 (breast cancer) cells (IC50 = 1.2 nM vs. 6.5 nM) . BMS-247550: Overcomes this compound resistance in HCT116/VM46 (P-gp-overexpressing colon cancer) and A2780Tax (tubulin-mutated ovarian cancer) models, with tumor growth inhibition (TGI) >90% in xenografts .
- Resistance : Less susceptible to P-gp efflux due to structural rigidity .
Eleutherobin
- Structure: Marine-derived terpenoid unrelated to taxanes .
- Mechanism : Mimics this compound by inducing microtubule bundling and mitotic arrest (IC50 = 2.4 nM in MCF7 cells, comparable to this compound) .
- Resistance Profile : Cross-resistant with this compound in tubulin-mutated cell lines but active against P-gp-overexpressing tumors .
Other Compounds
- Bufadienolides: Lactone-bearing compounds (e.g., compound 12) showed 2–4-fold higher cytotoxicity than this compound in PC-3 prostate cancer cells (IC50 = 0.9 μM vs. 2.1 μM) but were less active in DU145 cells .
- Phosphonic Acid Derivatives : Prodrug 8 exhibited 1.5-fold higher cytotoxicity than this compound in MCF7 cells (IC50 = 0.8 μM vs. 1.2 μM) due to enhanced water solubility and microtubule binding .
Key Data Tables
Table 1: Comparative Cytotoxicity (IC50) in Selected Cancer Cell Lines
Table 2: Clinical Efficacy in Metastatic Breast Cancer
Compound | Response Rate (%) | Median Survival (Months) | Key Toxicities |
---|---|---|---|
This compound | 34 | 12.7 | Neuropathy, hypersensitivity |
Docetaxel | 48 | 15.4 | Neutropenia, fluid retention |
生物活性
Paclitaxel, a chemotherapeutic agent originally derived from the Pacific yew tree, is widely recognized for its potent anticancer properties. It primarily functions by stabilizing microtubules and preventing their depolymerization, which disrupts normal mitotic spindle formation and leads to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, case studies, and recent research findings.
This compound's primary mechanism involves binding to the β-tubulin subunit of microtubules, promoting their stabilization and preventing normal cell cycle progression. This action leads to:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing mitosis. Studies have shown that concentrations as low as 10 nM can trigger cell death through S phase induction without mitotic arrest .
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating various pro-apoptotic factors. Notably, it has been shown to directly bind to Bcl-2, a protein that inhibits apoptosis, thus facilitating cell death .
- Gene Regulation : this compound influences the transcription of genes related to inflammation, DNA damage response, and cellular proliferation .
Clinical Applications
This compound is primarily used in the treatment of various cancers, including:
- Ovarian Cancer : Clinical trials have demonstrated its efficacy in treating ovarian carcinoma, particularly in patients with progressive disease after platinum-based chemotherapy. A notable Phase II trial indicated a 72% three-year survival rate when administered in combination with carboplatin .
- Breast Cancer : In advanced breast cancer cases, this compound has been used in combination with other agents like AZD5363. Early results from ongoing trials suggest promising outcomes regarding safety and efficacy .
- Lung Cancer : Research into aerosolized forms of this compound has shown potential for targeted delivery in lung cancer therapy .
Ovarian Cancer Trials
A comprehensive study involving 631 patients compared two dosing regimens of this compound combined with carboplatin. The dose-dense regimen (80 mg/m² weekly) resulted in improved progression-free survival (PFS) compared to the conventional regimen (180 mg/m² every three weeks), albeit with increased toxicity .
Breast Cancer Combination Therapy
A recent trial assessed the combination of this compound with vistusertib for recurrent ovarian cancer. Despite initial hopes for enhanced efficacy, results indicated no significant difference in PFS or overall survival between groups receiving either treatment .
Recent Research Findings
Recent studies have explored innovative drug delivery systems and combinations to enhance this compound's therapeutic efficacy:
- Nanoparticle Formulations : The development of this compound-loaded nanoparticles has improved bioavailability and reduced systemic toxicity. These formulations allow for targeted delivery to tumor sites while minimizing side effects .
- Combination Therapies : Ongoing research is focusing on combining this compound with other agents like immunotherapies and targeted therapies to overcome resistance mechanisms observed in certain cancers .
Summary Table of Clinical Trials
Study | Cancer Type | Treatment Regimen | Survival Rate | Notable Findings |
---|---|---|---|---|
Katsumata et al., 2009 | Ovarian | This compound + Carboplatin (Dose-dense) | 72% (3-year) | Improved PFS but higher toxicity |
Current Trial | Breast | This compound + AZD5363 | N/A | Assessing safety and optimal dosing |
OCTOPUS Trial | Ovarian | This compound + Vistusertib | N/A | No significant difference in outcomes |
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of paclitaxel in disrupting microtubule dynamics, and how can researchers validate these mechanisms in vitro?
this compound stabilizes microtubules, inhibiting depolymerization and interfering with mitotic spindle formation. To validate this, use fluorescently labeled tubulin in live-cell imaging to visualize microtubule stabilization . Dose-response assays (e.g., 1–100 nM concentrations) and immunofluorescence for β-tubulin can quantify microtubule bundling. Include controls with nocodazole (microtubule destabilizer) for comparative analysis .
Q. What standardized protocols are recommended for assessing this compound cytotoxicity in cancer cell lines?
Use the MTT or CellTiter-Glo® assay to measure metabolic activity post-treatment (24–72 hours). Optimize seeding density (e.g., 5,000 cells/well for MDA-MB-231) to avoid overconfluence. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism). Validate with apoptosis markers (e.g., Annexin V/PI staining) and caspase-3/7 activation assays .
Q. Which solvents are compatible with this compound for in vitro studies, and how do they impact bioavailability?
this compound is typically dissolved in DMSO (stock solutions ≤10 mM). For aqueous dilution, use Cremophor EL or albumin-based carriers to prevent precipitation. Note that solvents like Cremophor EL may interfere with membrane permeability assays; include solvent-only controls to isolate cytotoxicity effects .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s efficacy in hypoxic tumor microenvironments?
Hypoxia-induced resistance may involve HIF-1α upregulation. Use siRNA knockdown of HIF-1α in 3D spheroid models to assess this compound sensitivity. Combine with hypoxia markers (e.g., pimonidazole) and metabolomics to identify ATP-dependent efflux pump activity . Replicate findings across multiple cell lines (e.g., A549 vs. MCF-7) to distinguish tissue-specific effects .
Q. What experimental designs are optimal for studying synergistic effects of this compound with targeted therapies (e.g., kinase inhibitors)?
Employ combination index (CI) analysis via the Chou-Talalay method. For example, co-administer this compound with PI3K inhibitors (e.g., LY294002) in a 5×5 matrix design. Use Bliss independence models to validate synergy in xenograft models, monitoring tumor volume and metastasis via bioluminescence .
Q. How can nanoparticle delivery systems for this compound be evaluated for improved pharmacokinetics and reduced off-target toxicity?
Characterize nanoparticles (e.g., PLGA, liposomes) for size (dynamic light scattering), encapsulation efficiency (HPLC), and drug release profiles (PBS, pH 7.4 vs. 5.5). In vivo, compare AUC (area under the curve) and maximum concentration (Cmax) of free vs. nanoformulated this compound using LC-MS/MS. Assess toxicity via histopathology of liver/kidney tissue .
Q. What strategies mitigate this compound resistance mediated by ABCB1/MDR1 overexpression?
Co-treat with ABCB1 inhibitors (e.g., verapamil) or use CRISPR-Cas9 to knockout MDR1 in resistant cell lines. Validate via qPCR (ABCB1 expression) and rhodamine-123 efflux assays. In clinical correlation studies, stratify patient-derived xenografts (PDXs) by ABCB1 status using immunohistochemistry .
Q. How should researchers design longitudinal studies to evaluate this compound-induced peripheral neuropathy (PIPN) in preclinical models?
Use von Frey filaments for mechanical allodynia and Hargreaves’ test for thermal hyperalgesia in rodents. Combine with intraepidermal nerve fiber density (IENFD) quantification via PGP9.5 staining. For molecular analysis, profile DRG neurons for TRPV1 and ATF3 expression changes post-treatment .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in heterogeneous tumor samples?
Apply mixed-effects models to account for intra-tumor variability. Use single-cell RNA sequencing to cluster subpopulations with differential this compound sensitivity (e.g., ALDH+ cancer stem cells). Validate with spatial transcriptomics in FFPE tumor sections .
Q. How can researchers ensure reproducibility in this compound dose-response studies across laboratories?
Adopt SOPs from the NIH Principles and Guidelines for Reporting Preclinical Research. Include detailed metadata (e.g., passage number, serum lot, incubator humidity). Use reference standards (e.g., NCI-60 cell lines) and share raw data via repositories like Figshare or Zenodo .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-MZXODVADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Record name | TAXOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023413 | |
Record name | Paclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid | |
Record name | TAXOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paclitaxel | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21415 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Paclitaxel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Insoluble in water, 5.56e-03 g/L | |
Record name | Paclitaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAXOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paclitaxel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline powder, Needles from aqueous methanol | |
CAS No. |
33069-62-4, 92950-39-5 | |
Record name | TAXOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paclitaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33069-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paclitaxel [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033069624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paclitaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | paclitaxel | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Paclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACLITAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P88XT4IS4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-O-acetylpaclitaxel | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPC5TL76P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAXOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paclitaxel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C | |
Record name | TAXOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paclitaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAXOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paclitaxel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。